DNP-beta-alanine

描述

DNP-beta-alanine, also known as 2,4-dinitrophenyl-beta-alanine, is a compound that combines the properties of beta-alanine and 2,4-dinitrophenol. Beta-alanine is a non-essential amino acid that is not used in protein synthesis but plays a crucial role in the production of carnosine, which helps buffer acid in muscles during high-intensity exercise. 2,4-dinitrophenol is a chemical compound known for its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and heat production.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DNP-beta-alanine typically involves the reaction of beta-alanine with 2,4-dinitrophenol. One common method is to react beta-alanine with 2,4-dinitrophenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

DNP-beta-alanine can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 2,4-dinitrophenol.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

Oxidation: Reduction of nitro groups to amino groups.

Substitution: Formation of substituted aromatic compounds.

Hydrolysis: Production of beta-alanine and 2,4-dinitrophenol.

科学研究应用

Athletic Performance Enhancement

Mechanism of Action:

DNP-beta-alanine serves as a precursor to carnosine, a dipeptide that acts as a buffer against acid accumulation in muscles during high-intensity exercise. By increasing muscle carnosine levels, this compound helps reduce fatigue and enhance performance in activities lasting from 1 to 10 minutes .

Key Findings:

- Increased Time to Exhaustion (TTE): Studies have shown that supplementation with beta-alanine can lead to significant improvements in TTE. For instance, one study reported a 13% increase in TTE after four weeks of supplementation .

- Performance Metrics: Research indicates that athletes engaging in high-intensity sports such as sprinting and swimming can experience enhanced performance metrics when using this compound. Improvements are particularly notable in tasks lasting between 60 seconds to 4 minutes .

Case Studies:

- A meta-analysis revealed that beta-alanine supplementation improved exercise capacity significantly more in open-end point tests compared to fixed-end point tests, suggesting its effectiveness for endurance athletes .

- In a controlled study involving cyclists, participants who supplemented with beta-alanine showed a marked increase in total work completed during high-intensity cycling tests .

Biochemical Research Applications

This compound is utilized as a reagent in organic synthesis and various biochemical assays. Its role extends beyond athletic performance into fundamental research areas.

Applications:

- Organic Synthesis: this compound is employed in synthesizing substituted aromatic compounds and can facilitate the reduction of nitro groups to amino groups.

- Metabolic Pathway Studies: Researchers investigate this compound's effects on metabolic pathways, particularly its influence on muscle physiology and energy metabolism.

Research Insights:

- The compound's ability to modulate pH levels within muscle cells makes it an interesting target for studies on metabolic disorders and muscle fatigue mechanisms .

Therapeutic Potential

The therapeutic implications of this compound are being explored, particularly concerning metabolic disorders and neurodegenerative diseases.

Potential Benefits:

- Neurological Health: Carnosine, synthesized from beta-alanine, has been linked to antioxidant properties that may benefit conditions such as Parkinson’s disease and Alzheimer’s disease by reducing oxidative stress and inflammation .

- Metabolic Disorders: Preliminary findings suggest that beta-alanine may help regulate blood glucose levels and improve insulin sensitivity among individuals with obesity or diabetes .

Safety and Side Effects

While this compound is generally considered safe when used at recommended doses (typically between 4-6 grams per day), some users report mild side effects such as paraesthesia (tingling) which can be mitigated by adjusting dosage .

生物活性

DNP-beta-alanine, a derivative of beta-alanine, has garnered attention in scientific research due to its potential biological activities, particularly in relation to exercise performance and metabolic effects. This article explores its biological activity, supported by data tables and research findings.

Overview of Beta-Alanine

Beta-Alanine is a non-essential amino acid that serves as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle. Carnosine acts as a buffer against acidification during high-intensity exercise by neutralizing hydrogen ions produced during anaerobic metabolism. The supplementation of beta-alanine has been shown to increase muscle carnosine levels, thereby enhancing exercise performance.

- Carnosine Synthesis : Beta-alanine combines with histidine to form carnosine. Increased availability of beta-alanine leads to elevated carnosine levels in muscles.

- pH Buffering : Carnosine helps maintain pH levels during intense exercise, delaying fatigue and improving performance.

- Antioxidant Properties : Carnosine exhibits antioxidant properties, potentially reducing oxidative stress during strenuous activities.

Performance Enhancement

Numerous studies have demonstrated the ergogenic effects of beta-alanine supplementation:

- Incremental Exercise Studies : A study involving 28 days of beta-alanine supplementation (6 g/day) showed significant improvements in time to exhaustion (TTE) during incremental running tests compared to placebo groups .

- Cycling Performance : In a controlled trial, cyclists who supplemented with beta-alanine exhibited a 11.4% increase in peak power output during a simulated 100-minute race .

| Study Type | Supplementation Duration | Performance Measure | Results |

|---|---|---|---|

| Incremental Running | 28 days | Time to Exhaustion (TTE) | Significant improvement |

| Cycling | 8 weeks | Peak Power Output | Increased by 11.4% |

| Rowing | 49 days | 2000 m Rowing Ergometer Test | Faster by 2.7 seconds |

Cognitive and Other Health Benefits

Emerging research suggests additional benefits beyond physical performance:

- Cognitive Function : Some evidence indicates that beta-alanine may enhance cognitive resilience, particularly under stress conditions like military operations .

- Heat Stress Resilience : Beta-alanine supplementation has been linked to improved resilience against heat stress and post-traumatic stress disorder symptoms in military personnel .

Case Studies

- Athlete Performance : A double-blind study on rowers demonstrated that those supplementing with beta-alanine improved their rowing times significantly compared to the placebo group, correlating higher muscle carnosine levels with enhanced performance .

- Military Applications : Research involving soldiers indicated that beta-alanine could improve physical performance and cognitive resilience under stress, suggesting its potential use in military training programs .

属性

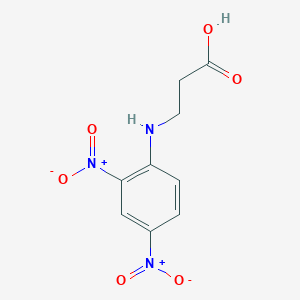

IUPAC Name |

3-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZEVXYIHNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399316 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3185-97-5 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。